

ATTO 425: Application Notes and Protocols for Super-Resolution Microscopy (STORM/PALM)

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Compound of Interest

Compound Name: ATTO 425

Cat. No.: B1264053

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Introduction

ATTO 425, a fluorescent dye from the coumarin family, is emerging as a valuable tool in the field of super-resolution microscopy, particularly in single-molecule localization microscopy (SMLM) techniques such as STORM (Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy). Its favorable photophysical properties, including a high fluorescence quantum yield, significant Stokes shift, and good photostability, make it a compelling candidate for achieving nanoscale resolution images of cellular structures. [1][2][3] This document provides detailed application notes and protocols for the effective use of **ATTO 425** in STORM and PALM experiments.

Photophysical Properties of ATTO 425

A thorough understanding of the photophysical characteristics of a fluorophore is paramount for successful super-resolution imaging. **ATTO 425** exhibits properties that are well-suited for the stochastic switching required in STORM and PALM.

Property	Value	Reference
Excitation Maximum (λ_{ex})	439 nm	[3]
Emission Maximum (λ_{em})	485 nm	[3]
Molar Extinction Coefficient	45,000 M ⁻¹ cm ⁻¹	[3]
Fluorescence Quantum Yield	90%	[3]
Fluorescence Lifetime	3.6 ns	[3]
Molecular Weight	~427 g/mol	[3]

While specific quantitative data on the photoswitching performance of **ATTO 425** under dSTORM conditions (e.g., photons per switching event, on/off duty cycle, and localization precision) is not as extensively documented as for other dyes like Alexa Fluor 647, its successful application in live-cell dSTORM with a resolution of approximately 20 nm has been reported.[4] The quality of super-resolution images is directly influenced by these photoswitching parameters. A higher photon output per switching event leads to better localization precision, while a low on/off duty cycle is crucial for minimizing the spatial overlap of simultaneously active fluorophores, thus enabling higher labeling densities and, consequently, a more detailed final image.[1]

Experimental Protocols

Labeling of Cellular Structures with ATTO 425

Successful super-resolution imaging begins with optimal sample labeling. The following protocols are adapted for labeling proteins with **ATTO 425** NHS-ester, a common derivative for targeting primary amines.

Materials:

- **ATTO 425** NHS-ester
- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Protein of interest (e.g., antibody, nanobody) in an amine-free buffer (e.g., PBS, pH 7.4)

- Sodium bicarbonate buffer (1 M, pH 8.3)
- Gel permeation chromatography column (e.g., Sephadex G-25) or dialysis equipment
- Phosphate-buffered saline (PBS), pH 7.2

Procedure:

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine). If necessary, dialyze the protein against PBS.
 - Adjust the protein concentration to 2-10 mg/mL in PBS.
 - Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to ~8.3.
- Dye Preparation:
 - Immediately before use, dissolve the **ATTO 425** NHS-ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.
- Conjugation:
 - Add a 5-10 fold molar excess of the reactive **ATTO 425** solution to the protein solution.
 - Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.
- Purification:
 - Separate the labeled protein from unreacted dye using a gel permeation chromatography column equilibrated with PBS (pH 7.2).
 - Alternatively, purify the conjugate by extensive dialysis against PBS.
 - The first colored band to elute from the column is the labeled protein.

- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 439 nm (for **ATTO 425**).
 - Calculate the protein concentration and the dye concentration using the Beer-Lambert law and the respective extinction coefficients. The DOL is the molar ratio of the dye to the protein.

dSTORM Imaging Protocol for **ATTO 425**

This protocol is based on established dSTORM procedures and is optimized for fluorophores in the spectral range of **ATTO 425**.

Materials:

- Labeled sample on #1.5H coverslips
- dSTORM imaging buffer (see composition below)
- Super-resolution microscope equipped with appropriate lasers (e.g., 405 nm for activation and 488 nm for excitation) and a sensitive camera (EMCCD or sCMOC).

dSTORM Imaging Buffer Preparation:

An imaging buffer containing a thiol is essential for inducing the photoswitching of many organic dyes. For dyes in the spectral range of **ATTO 425** (like ATTO 488), a buffer containing mercaptoethylamine (MEA) is recommended.[\[5\]](#)[\[6\]](#)

Buffer Components:

- Buffer A: 10 mM Tris-HCl (pH 8.0), 50 mM NaCl
- Buffer B: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl, 10% (w/v) glucose
- GLOX Solution:
 - 14 mg Glucose Oxidase

- 50 μ L Catalase (17 mg/mL)
- 200 μ L Buffer A
- Vortex to dissolve, spin down, and use the supernatant. Store at 4°C for up to 2 weeks.^[6]
- 1 M MEA Solution:
 - 77 mg MEA
 - 1.0 mL 0.25 N HCl
 - Store at 4°C for up to 1 month.^[6]

Final Imaging Buffer (prepare fresh): To 620 μ L of Buffer B, add 7 μ L of GLOX solution and 70 μ L of 1 M MEA solution. Mix gently.^[6]

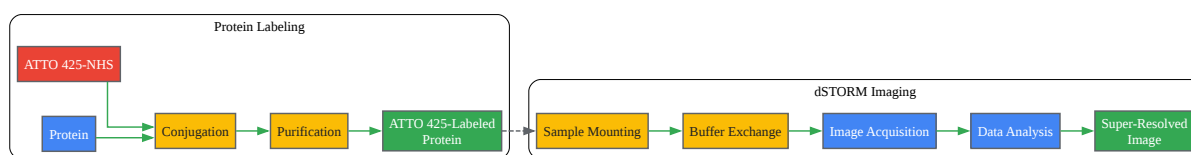
Imaging Procedure:

- Sample Mounting: Mount the coverslip with the labeled cells in an imaging chamber.
- Buffer Exchange: Replace the storage buffer (e.g., PBS) with the freshly prepared dSTORM imaging buffer.
- Microscope Setup:
 - Use a high numerical aperture objective (e.g., 100x TIRF objective).
 - Illuminate the sample with the 488 nm laser at a high power density to drive most of the **ATTO 425** molecules into a dark state.
- Image Acquisition:
 - Use a low-power 405 nm laser to photoactivate a sparse subset of **ATTO 425** molecules back to the fluorescent state.
 - Simultaneously excite the activated molecules with the 488 nm laser and record the fluorescence emission using the camera.

- Acquire a sequence of thousands of frames (typically 10,000 to 100,000) until most of the fluorophores have been localized.
- Data Analysis:
 - Process the acquired image stack with a single-molecule localization algorithm (e.g., Gaussian fitting) to determine the precise coordinates of each detected fluorophore.
 - Reconstruct the final super-resolution image from the list of localizations.

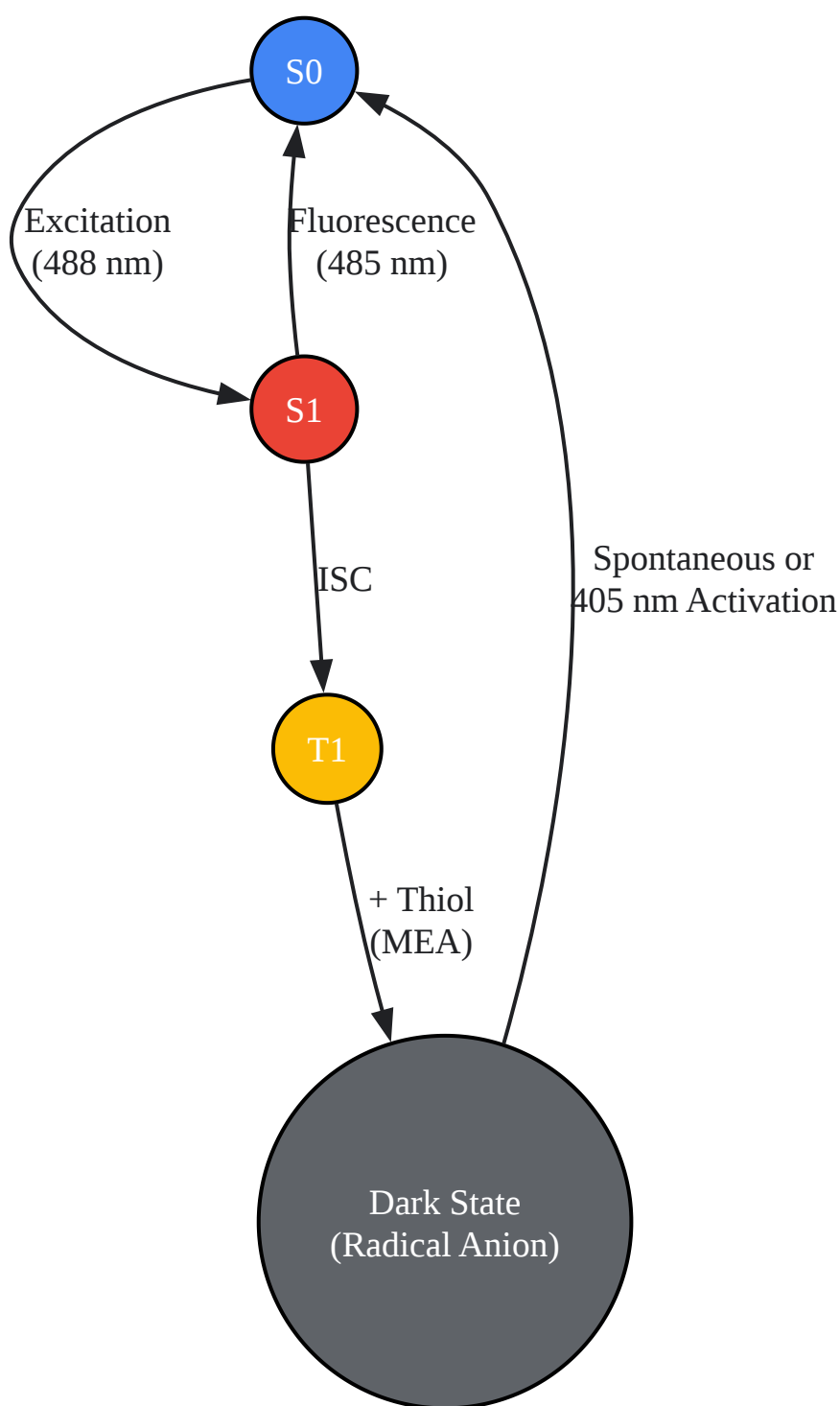
Visualizations

The following diagrams illustrate key workflows in a typical super-resolution microscopy experiment using **ATTO 425**.



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Caption: Experimental workflow for dSTORM imaging with **ATTO 425**.



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Caption: Simplified Jablonski diagram for dSTORM photoswitching.

Conclusion

ATTO 425 is a promising fluorophore for super-resolution imaging, particularly for dSTORM applications in its spectral range. While more extensive quantitative characterization of its photoswitching properties would be beneficial, the existing data and protocols provide a solid foundation for its successful implementation. By following the detailed labeling and imaging protocols outlined in this document, researchers can leverage the favorable characteristics of **ATTO 425** to achieve high-quality, super-resolved images of cellular structures, thereby advancing our understanding of complex biological processes at the nanoscale.

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- To cite this document: BenchChem. [ATTO 425: Application Notes and Protocols for Super-Resolution Microscopy (STORM/PALM)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1264053#atto-425-in-super-resolution-microscopy-storm-palm]

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